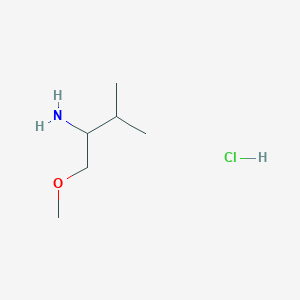![molecular formula C11H9F2N3O2 B1645851 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid CAS No. 1159940-85-8](/img/structure/B1645851.png)
3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number 1159940-85-8 . It has a molecular weight of 253.21 and its molecular formula is C11H9F2N3O2 . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F2N3O2/c12-7-3-1-2-6(10(7)13)5-14-9-4-8(11(17)18)15-16-9/h1-4H,5H2,(H,17,18)(H2,14,15,16) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 228-230°C . It is a powder and is stored at room temperature . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications
Structural and Reactivity Studies
Functionalization Reactions : Pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid, undergo various functionalization reactions to yield compounds with diverse biological activities. These reactions have been extensively studied for their mechanisms and yields, providing insights into the chemical behavior of pyrazole carboxylic acids (Yıldırım & Kandemirli, 2006).
Organometallic Frameworks : Pyrazole-3,5-dicarboxylic acid has been utilized in the synthesis of novel organostannoxane macrocycle networks, demonstrating the potential of pyrazole derivatives in constructing complex molecular architectures with potential applications in materials science (Chandrasekhar, Thirumoorthi, & Azhakar, 2007).
Catalysis and Ionic Liquid Mediation : A protocol using trifluorobenzeneboronic acid as a catalyst in ionic liquid for synthesizing dihydropyridines showcases the catalytic applications of pyrazole derivatives, emphasizing their role in green chemistry and synthesis efficiency (Sridhar & Perumal, 2005).
Biological Activities and Material Science
Cytotoxicity and Anticancer Properties : Pyrazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development (Hassan, Hafez, & Osman, 2014).
Multifunctional Material for Detection and Catalysis : Lanthanide metal–organic frameworks (Ln-MOFs) incorporating pyrazole-3,5-dicarboxylic acid exhibit properties suitable for Fe(III) detection, CO2 capture, and utilization, highlighting their multifunctional material applications (Tan et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(2,3-difluorophenyl)methylamino]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c12-7-3-1-2-6(10(7)13)5-14-9-4-8(11(17)18)15-16-9/h1-4H,5H2,(H,17,18)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPYCOCSGHMHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene](/img/structure/B1645823.png)





![7-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B1645869.png)
